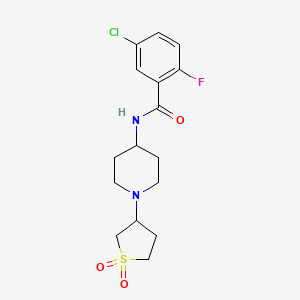

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3S/c17-11-1-2-15(18)14(9-11)16(21)19-12-3-6-20(7-4-12)13-5-8-24(22,23)10-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWSJPXKQJUZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)Cl)F)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

Introduction of the Dioxidotetrahydrothiophene Group: The thiophene ring is oxidized to form the dioxidotetrahydrothiophene moiety, which is then attached to the piperidine ring.

Chlorination and Fluorination: The benzamide core is chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorinating agents.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the chlorinated and fluorinated benzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Industry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS: 879565-27-2)

- Structural Similarities : Shares the 1,1-dioxidotetrahydrothiophen-3-yl group and a benzamide core.

- Key Differences : Replaces the 5-chloro-2-fluorophenyl group with a 3-methoxybenzamide and introduces a furan-fluorophenyl moiety.

- Functional Implications: The furan and fluorophenyl groups may enhance lipophilicity and target selectivity compared to the simpler chloro-fluoro substitution in the target compound. No direct biological data are available, but such modifications are common in kinase inhibitors .

5-Chloro-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (Compound 14)

- Structural Similarities : Contains a piperidin-4-yl group and halogenated aromatic rings.

- Key Differences : Uses a thiophene sulfonamide instead of a benzamide and lacks the tetrahydrothiophene dioxide group.

- Functional Implications: The sulfonamide group may improve solubility, while the isopropylphenoxy chain could influence pharmacokinetics. This compound achieved 65% synthetic yield and 97% LC/MS purity, suggesting robust synthesis protocols compared to the target compound’s unrecorded data .

Fluazuron (N-(((4-Chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structural Similarities : Benzamide backbone with halogen substitutions.

- Key Differences : Incorporates a urea linker and pyridinyloxy group, diverging from the target’s piperidine-tetrahydrothiophene system.

- Functional Implications : Fluazuron is a pesticide, indicating that halogenated benzamides can exhibit agrochemical activity. The target compound’s lack of a urea moiety may shift its application toward pharmaceuticals .

Comparative Data Table

Biological Activity

5-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound with potential therapeutic applications. Its structural complexity includes a chloro substituent, a tetrahydrothiophene moiety, and a piperidine ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈ClF N₂O₂S. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting pathways related to mood regulation and cognitive function.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Biological Activity Overview

Research has demonstrated several key aspects of the biological activity of this compound:

| Activity | Description |

|---|---|

| Antidepressant Effects | Potential to alleviate symptoms of depression by modulating serotonin levels. |

| Anti-inflammatory | Exhibits anti-inflammatory properties through inhibition of pro-inflammatory cytokines. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- Neuropharmacological Study : A study conducted on animal models indicated that administration of the compound led to significant improvements in depressive-like behaviors. The mechanism was linked to increased serotonin availability in the brain .

- Anti-inflammatory Research : In vitro studies revealed that this compound effectively reduced the production of inflammatory cytokines in macrophage cultures .

- Cell Viability Assays : Research involving human neuronal cell lines showed that the compound could enhance cell viability under stress conditions induced by oxidative agents .

Q & A

Q. Table 1: Synthesis Optimization Parameters from Literature

Basic: Which analytical techniques are most effective for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amide, sulfone) and confirms regiochemistry .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., N–H⋯N dimers) critical for stability .

- HPLC-MS : Validates purity (>95%) and molecular weight .

Advanced: How can computational modeling enhance understanding of biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron distribution in the amide and sulfone groups, guiding reactivity studies .

- Molecular Docking : Simulates binding to targets (e.g., PFOR enzyme) to identify key residues for inhibition .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (e.g., KD values) .

Advanced: How to resolve contradictions in reported biological activities of similar benzamide derivatives?

Methodological Answer:

- Standardized Assays : Use fixed enzyme concentrations and buffer conditions to minimize variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substitution at piperidine or thiophene rings) to identify critical moieties .

- Kinetic Analysis : SPR measures on/off rates (kon, koff) to distinguish true affinity differences .

Basic: What are the recommended storage conditions for lab stability?

Methodological Answer:

- Storage : Airtight containers under argon at -20°C to prevent oxidation/hydrolysis .

- Stability Testing : Monitor degradation via HPLC at 0, 3, and 6 months under accelerated conditions (40°C/75% RH) .

Advanced: What mechanistic insights arise from hydrogen-bonding patterns in crystal structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.